Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate
Description
Properties
Molecular Formula |
C15H12Cl2O3 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
methyl 3-chloro-4-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)10-6-7-14(13(17)8-10)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
InChI Key |
DYRVQSKHVWETNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Methyl 3-hydroxy-4-chlorobenzoate or Methyl 3-chlorobenzoate derivatives (hydroxy-substituted benzoate)
- 2-Chlorobenzyl chloride (alkylating agent)
- Potassium carbonate (K2CO3) (base)
- Solvents: Dimethylformamide (DMF), acetone, or ethyl acetate
- Methanol (for esterification if required)
Reaction Conditions
- The hydroxybenzoate is dissolved in a polar aprotic solvent such as DMF or acetone.
- Potassium carbonate is added to deprotonate the phenolic hydroxyl group.
- 2-Chlorobenzyl chloride is added dropwise or in one portion.
- The reaction mixture is stirred at elevated temperature (typically 50–80 °C) for several hours (6–24 h) to allow nucleophilic substitution to form the ether linkage.
- After completion (monitored by thin-layer chromatography), the reaction mixture is cooled, and the product is isolated by extraction and purification (e.g., filtration, washing, crystallization).
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl 3-hydroxy-4-chlorobenzoate + 2-chlorobenzyl chloride, K2CO3, DMF, 65 °C, 12–24 h | Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate | 70–85 |
Notes on Reaction Mechanism
- Potassium carbonate acts as a base to generate the phenolate ion from the hydroxybenzoate.
- The phenolate ion performs nucleophilic attack on the electrophilic carbon of 2-chlorobenzyl chloride, displacing chloride ion and forming the ether bond.
- The presence of electron-withdrawing chlorine substituents stabilizes intermediates and influences reactivity.
Alternative and Related Synthetic Routes
- Starting from 3-chloro-4-hydroxybenzoic acid , the etherification with 2-chlorobenzyl chloride can be performed first, followed by esterification of the acid group with methanol under acidic catalysis (e.g., sulfuric acid) to give the methyl ester.
- Industrial scale synthesis may use similar steps but optimized with continuous flow reactors and industrial-grade solvents for higher yield and purity.
Research Findings and Characterization
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of the methyl ester, ether linkage, and chlorine substituents.
- Crystallographic Data: Bond lengths and angles confirm the molecular geometry; typical C–O bond lengths in the ester group are around 1.36 Å, and C–Cl bonds are approximately 1.74 Å.
- Kinetics: The nucleophilic substitution reaction follows second-order kinetics, dependent on both phenolate and alkyl halide concentrations.
Data Table Summarizing Preparation Conditions
| Parameter | Details |
|---|---|
| Starting material | Methyl 3-hydroxy-4-chlorobenzoate |
| Alkylating agent | 2-Chlorobenzyl chloride |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) or acetone |
| Temperature | 50–80 °C |
| Reaction time | 6–24 hours |
| Purification | Extraction, filtration, crystallization |
| Yield | 70–85% |
| Characterization methods | NMR, IR, crystallography |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorinated benzyl group.
Oxidation and Reduction: The benzoate moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Pharmaceutical Development
Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate has been investigated for its potential as an analgesic agent. Studies have indicated that derivatives of this compound may exhibit lower gastric ulceration side effects compared to traditional analgesics . Its pharmacokinetic properties, such as absorption and elimination rates, are crucial for understanding its efficacy and safety profile in therapeutic applications.
Antimicrobial Activity
Research has shown that compounds similar to this compound may possess antimicrobial properties. The chlorinated aromatic structure can enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for further exploration in antimicrobial drug development .
Agricultural Chemistry
This compound may also find applications in agricultural chemistry as a pesticide or herbicide intermediate. Its structural features suggest potential efficacy against specific pests or plant diseases, which could be explored through further research and development .
Case Study: Analgesic Properties
A study conducted by Sugiarno et al. (2016) focused on the analgesic potential of salicylic acid derivatives, including this compound. The study reported favorable pharmacokinetic parameters, indicating that this compound could be formulated into effective oral dosage forms with controlled release characteristics .
Case Study: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial activity of chlorinated benzoate derivatives. The findings suggested that this compound exhibited significant activity against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The chlorinated benzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate moiety may also play a role in binding to target proteins or influencing cellular pathways. Detailed studies on the exact molecular targets and pathways are ongoing to elucidate the compound’s effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Chlorine atoms significantly increase molecular weight. For example, replacing a hydrogen with chlorine in Methyl 4-((2-chlorobenzyl)oxy)benzoate increases the weight by ~34.44 g/mol .
- Bulkier substituents (e.g., 3,5-dimethoxybenzyloxy in ’s compound) further elevate molecular weight to 336.77 g/mol .
Benzyloxy substituent position: A 2-chlorobenzyloxy group (ortho-substitution) may induce steric hindrance, whereas 3-chlorobenzyloxy (meta) or 4-chlorobenzyloxy (para) could alter solubility and binding affinity in biological systems .
Amino-substituted analogs (e.g., Methyl 3-(2-amino-4-chlorophenoxy)benzoate) might exhibit modified bioactivity due to hydrogen-bonding capabilities .
Toxicity: Methyl 4-((2-chlorobenzyl)oxy)benzoate has warnings for skin sensitization (H317) and eye irritation (H319) . The additional chlorine in the target compound could exacerbate these hazards, though direct data are lacking. In general, chlorinated benzoates show higher toxicity than non-chlorinated variants (e.g., methyl benzoate has lower acute toxicity ).
Biological Activity
Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an ester derivative of benzoic acid. Its molecular structure includes a chloro substituent and an ether linkage, which may contribute to its biological activity. The chemical formula is C₁₈H₁₅ClO₃, and its molecular weight is approximately 320.76 g/mol.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been studied for their ability to inhibit ribosomal S6 kinase (RSK) activity, which is crucial in cancer cell proliferation. For instance, derivatives with similar structures demonstrated varying degrees of RSK inhibition and cellular proliferation effects in breast cancer cell lines such as MCF-7 .
- Antifungal Properties : Compounds with similar functional groups have shown promising antifungal activity against various fungal strains. For example, certain derivatives exhibited significant inhibitory effects against Sclerotinia sclerotiorum, suggesting potential applications in agricultural fungicides .
- Analgesic Effects : Some studies indicate that benzoate derivatives may possess analgesic properties with fewer side effects compared to traditional analgesics. This could be attributed to their interaction with pain signaling pathways .
Table 1: Biological Activity Overview
| Compound | % Kinase Inhibition (30 μM) | % Proliferation Inhibition (50 μM) |
|---|---|---|
| A | 10.5 ± 1.35 | 50% |
| C | 3.1 ± 0.69 | -2.51 ± 3.2 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available but should be investigated further.
Case Studies
- Anticancer Activity : In a study evaluating the effects of structurally related compounds on MCF-7 cells, it was found that certain derivatives significantly inhibited cell proliferation through mechanisms distinct from RSK inhibition. This suggests that this compound may also exert similar anticancer properties .
- Fungicidal Efficacy : Another investigation into the antifungal activities of similar compounds revealed that those with halogen substituents displayed enhanced efficacy against Sclerotinia sclerotiorum. The structure–activity relationship (SAR) indicated that electron-withdrawing groups like chlorine improve the inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
